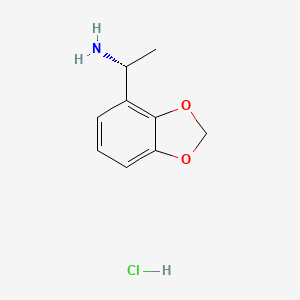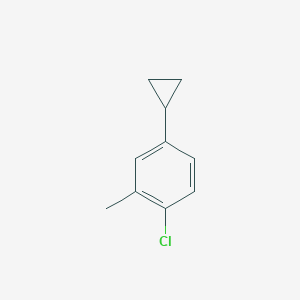
1-Chloro-4-cyclopropyl-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-cyclopropyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-cyclopropyl-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.
Another method involves the chlorination of 4-cyclopropyl-2-methylbenzene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. This reaction is carried out at room temperature and yields this compound as the major product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction is conducted in continuous flow reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
化学反应分析
Types of Reactions
1-Chloro-4-cyclopropyl-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles such as bromine, nitric acid, or sulfuric acid to form substituted derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, typically at elevated temperatures.
Electrophilic Aromatic Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst, or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions, or chromic acid (H₂CrO₄) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-cyclopropyl-2-methylphenol, 4-cyclopropyl-2-methylaniline, or 4-cyclopropyl-2-methylthiophenol.
Electrophilic Aromatic Substitution: Formation of 1-bromo-4-cyclopropyl-2-methylbenzene, 1-nitro-4-cyclopropyl-2-methylbenzene, or 1-sulfonic acid-4-cyclopropyl-2-methylbenzene.
Oxidation: Formation of 4-cyclopropyl-2-methylbenzoic acid.
科学研究应用
1-Chloro-4-cyclopropyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. It serves as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials. It is also used as a solvent and reagent in various industrial processes.
作用机制
The mechanism of action of 1-chloro-4-cyclopropyl-2-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyclopropyl group can enhance the compound’s binding affinity and specificity for its target, while the chlorine atom can influence its reactivity and stability.
In chemical reactions, the compound’s mechanism of action involves the formation of reactive intermediates, such as carbocations or radicals, which undergo further transformations to yield the desired products. The benzene ring provides a stable framework for these reactions, while the substituents modulate the compound’s reactivity and selectivity.
相似化合物的比较
1-Chloro-4-cyclopropyl-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-methylbenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
4-Cyclopropyl-2-methylbenzene: Lacks the chlorine atom, affecting its chemical properties and reactivity.
1-Chloro-2-methylbenzene: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the chlorine atom, cyclopropyl group, and methyl group on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H11Cl |
|---|---|
分子量 |
166.65 g/mol |
IUPAC 名称 |
1-chloro-4-cyclopropyl-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3 |
InChI 键 |
BZFDAICEJDSRGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2CC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


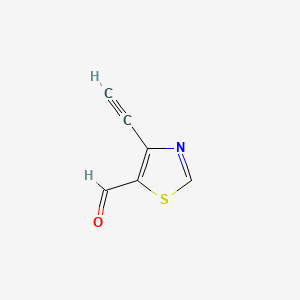

![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)
![{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)
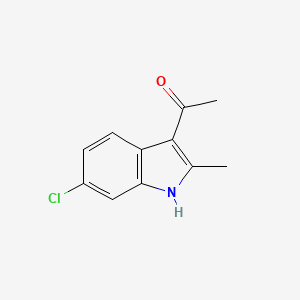
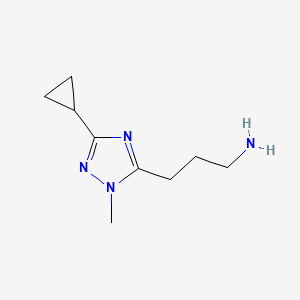

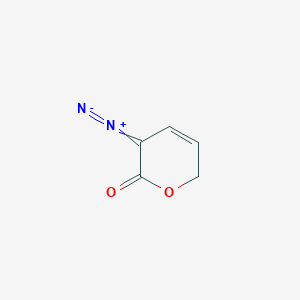
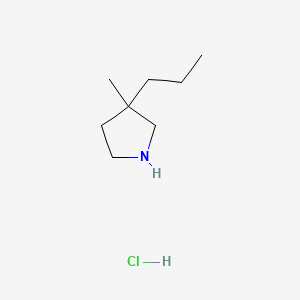
![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
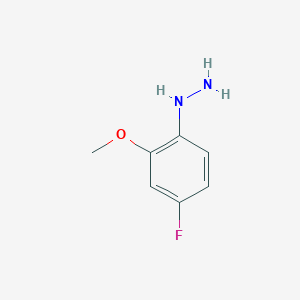
![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)
